

Preclinical Antitumor Activity of FHD-286: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

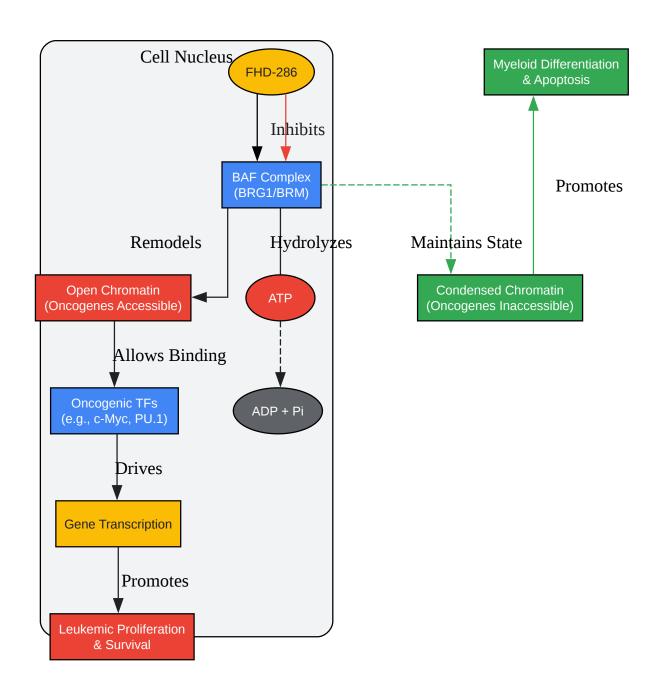
FHD-286 is a first-in-class, orally bioavailable, allosteric small molecule inhibitor that potently and selectively targets the ATPase activity of BRG1 (SMARCA4) and BRM (SMARCA2).[1] These two proteins are the mutually exclusive catalytic subunits of the BAF (SWI/SNF) chromatin remodeling complex, a critical regulator of gene expression.[1][2] In numerous preclinical models, FHD-286 has demonstrated significant antitumor activity across a range of hematologic and solid tumors, most notably in acute myeloid leukemia (AML) and uveal melanoma.[3][4] Its mechanism of action involves the disruption of oncogenic transcriptional programs, leading to cell differentiation, cell cycle arrest, and apoptosis.[4][5] While clinical development in some indications has been discontinued, the preclinical data provide a robust rationale for the continued investigation of BRG1/BRM inhibition as a therapeutic strategy. This document provides an in-depth guide to the preclinical data and methodologies used to evaluate the antitumor activity of FHD-286.

Mechanism of Action: BAF Complex Inhibition

The BAF (BRG1/BRM-associated factor) complex utilizes the energy from ATP hydrolysis, driven by either its BRG1 or BRM subunit, to remodel chromatin structure.[6] This process modulates DNA accessibility for transcription factors, thereby controlling the expression of genes critical for cell lineage, proliferation, and differentiation.[7] Many cancers, including AML, become dependent on the BAF complex to maintain a stem-like, undifferentiated state.[2][6]



FHD-286 acts as a dual inhibitor of the BRG1 and BRM ATPases. By binding to an allosteric site, it locks the complex in an inactive state, preventing ATP hydrolysis. This leads to genomewide alterations in chromatin accessibility, particularly at enhancer regions of key oncogenic transcription factors.[4][5] In AML models, this has been shown to repress the expression of critical leukemia drivers such as c-Myc and PU.1, while upregulating genes associated with myeloid differentiation.[5][8]



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Caption: Mechanism of Action of FHD-286.

Preclinical In Vitro Activity

FHD-286 has demonstrated potent and broad activity across a diverse panel of AML cell lines and patient-derived samples. The cellular response is notably dose-dependent; lower concentrations (≤30 nM) primarily induce a differentiation phenotype, while higher concentrations (≥90 nM) are cytoreductive.[7]

Induction of Myeloid Differentiation

A key effect of **FHD-286** in AML models is the induction of differentiation, overcoming the characteristic differentiation block of leukemia.[5][7] Extended treatment (7 or more days) with pharmacologically relevant concentrations (e.g., 5-20 nM) leads to a time- and dose-dependent upregulation of the myeloid maturation marker CD11b.[7] This is accompanied by a decrease in proliferation markers (Ki67) and survival proteins (BCL2).[7] Furthermore, RNA sequencing has revealed that **FHD-286** treatment upregulates pathways related to functional myeloid cell activities, such as reactive oxygen species (ROS) production and phagocytosis, and can disrupt mRNA splicing.[6]

Synergistic Activity with Standard-of-Care Agents

In vitro studies have shown that **FHD-286** acts synergistically with several standard-of-care agents used in AML treatment. This suggests its potential in combination therapies to achieve deeper and more durable responses.



Combination Agent	Cell Lines / Model	Key Finding	Synergy Score (ZIP Method)
Cytarabine	Multiple AML Cell Lines	Synergistic activity demonstrated in vitro. [9]	Not specified
Decitabine	Multiple AML Cell Lines	Synergistic activity demonstrated in vitro. [9]	Not specified
Venetoclax	MOLM13, MV4-11, OCI-AML3, PDX cells	Synergistic lethality observed.[10]	10 to 33
BET Inhibitor (OTX015)	MOLM13, MV4-11, OCI-AML3, PDX cells	Synergistic lethality observed.[10]	10 to 33
Menin Inhibitor (SNDX-50469)	MOLM13, MV4-11, OCI-AML3, PDX cells	Synergistic lethality observed.[10]	10 to 33

Preclinical In Vivo Antitumor Activity

FHD-286, owing to its favorable oral bioavailability, has demonstrated robust antitumor activity in multiple mouse xenograft models of both AML and uveal melanoma.[1][11]

Acute Myeloid Leukemia (AML) Models

In cell line-derived (CDX) and patient-derived (PDX) xenograft models of AML, oral administration of **FHD-286** leads to significant tumor growth inhibition and improved survival.[9] [12] Treatment has been shown to be effective across various genetic backgrounds, including those with challenging mutations like MLL-rearrangements or mutant NPM1.[5][7]



Model Type	Cell Line <i>l</i> Patient Sample	Treatment Regimen	Tumor Growth Inhibition (TGI)	Survival Benefit
CDX	MV4-11	FHD-286 (1.5 mg/kg, PO, QDx7)	Upregulation of CD11b in vivo.[7]	Not specified
PDX	MLL1-rearranged AML	FHD-286 (oral gavage, 4-6 weeks)	Significant reduction in AML burden.[10][13]	Significantly improved overall survival.[10][13]
PDX	MLL1r AML with FLT3 mutation	FHD-286 + Decitabine/Venet oclax/OTX015	Significantly greater reduction in AML burden vs monotherapy.[10]	Significantly greater improvement in survival vs monotherapy.[10]

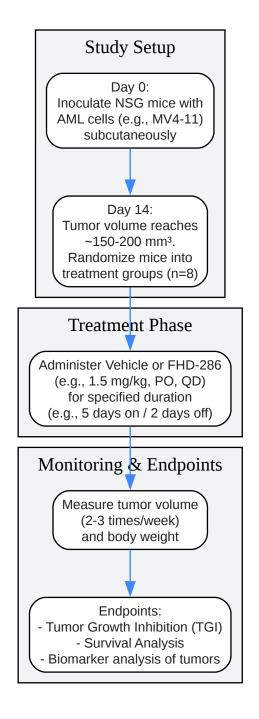
Uveal Melanoma (UM) Models

UM cell lines show exquisite sensitivity to BRG1/BRM inhibition.[14] In vivo, **FHD-286** treatment of UM xenograft models resulted in significant tumor regression at well-tolerated doses.[14] Mechanistically, **FHD-286** impacts key melanocyte lineage transcription factors like MITF and SOX10 and can shift the tumor microenvironment towards a less immunosuppressive state.[14] [15]

Experimental Protocols In Vivo AML Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the efficacy of **FHD-286** in a cell linederived AML xenograft model.





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Caption: General workflow for an AML xenograft study.

- Cell Culture: AML cell lines (e.g., MV4-11, OCI-AML2) are cultured in appropriate media (e.g., RPMI-1640 + 10% FBS) under standard conditions (37°C, 5% CO₂).
- Animal Model: Immunocompromised mice (e.g., NSG) aged 6-8 weeks are used.



- Cell Inoculation: A suspension of 5-10 million AML cells in 100-200 μL of a mixture of PBS and Matrigel is injected subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
- Treatment: When average tumor volume reaches a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment cohorts. **FHD-286** is formulated for oral gavage and administered daily (QD) or as per the study design.[7] A vehicle control group is included.
- Endpoints: The study concludes when tumors reach a maximum size limit or at a prespecified time point. Primary endpoints are tumor growth inhibition (TGI) and overall survival.
 Tumors may be harvested for pharmacodynamic biomarker analysis (e.g., flow cytometry, Western blot).

Flow Cytometry for Myeloid Differentiation (CD11b)

This protocol describes the analysis of CD11b expression in AML cells following in vitro treatment with **FHD-286**.

- Cell Treatment: AML cells are seeded and treated with DMSO (vehicle control) or varying concentrations of FHD-286 (e.g., 5 nM, 10 nM, 20 nM) for an extended period (e.g., 7 to 14 days), with media and drug replenishment every 3-4 days.[7]
- Cell Harvesting: After treatment, cells are harvested, washed with cold PBS, and counted.
- Staining: Approximately 0.5-1.0 x 10⁶ cells per sample are resuspended in FACS buffer (e.g., PBS + 2% FBS). Cells are incubated with a fluorescently conjugated anti-human CD11b antibody for 20-30 minutes on ice, protected from light. A viability dye (e.g., Propidium Iodide, DAPI) is included to exclude dead cells.
- Data Acquisition: Samples are analyzed on a flow cytometer. Data is collected for at least 10,000 live cell events per sample.
- Gating and Analysis:
 - Gate on single cells using forward scatter area (FSC-A) vs. height (FSC-H).



- o Gate on live cells by excluding cells positive for the viability dye.
- Within the live, single-cell population, quantify the percentage of CD11b-positive cells and the mean fluorescence intensity (MFI) of CD11b.

Conclusion

The preclinical data for **FHD-286** strongly support the therapeutic potential of targeting the BAF chromatin remodeling complex in oncology.[4] As a potent dual inhibitor of BRG1 and BRM, **FHD-286** effectively induces differentiation and inhibits proliferation in AML and uveal melanoma models.[5][14] Its demonstrated synergy with existing anticancer agents highlights a promising path forward for combination therapies. The detailed methodologies and data presented herein provide a comprehensive foundation for researchers and drug developers interested in the continued exploration of this therapeutic class.

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